7-(4-Ethylphenyl)cyclohepta-1,3,5-triene
Description
Structure
3D Structure
Properties
CAS No. |
89610-92-4 |
|---|---|
Molecular Formula |
C15H16 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
7-(4-ethylphenyl)cyclohepta-1,3,5-triene |
InChI |
InChI=1S/C15H16/c1-2-13-9-11-15(12-10-13)14-7-5-3-4-6-8-14/h3-12,14H,2H2,1H3 |
InChI Key |
DRNNOEMMHOWHJI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C=CC=CC=C2 |
Origin of Product |
United States |
Reactivity Profiles and Mechanistic Elucidation of 7 4 Ethylphenyl Cyclohepta 1,3,5 Triene Derivatives
Valence Isomerization Dynamics: Cycloheptatriene-Norcaradiene Tautomerism
A defining feature of the 7-(4-ethylphenyl)cyclohepta-1,3,5-triene system is its existence in a dynamic equilibrium with its valence tautomer, the corresponding norcaradiene derivative. This equilibrium, a thermally allowed disrotatory electrocyclic reaction, is a subject of considerable interest in physical organic chemistry. nih.gov The position of this equilibrium and the kinetics of the interconversion are highly sensitive to the electronic nature of the substituent at the 7-position, as well as to external factors such as solvent and temperature.
Stereochemical Implications of Valence Isomerization
The interconversion between the cycloheptatriene (B165957) and norcaradiene forms has significant stereochemical consequences. The electrocyclic ring-closing of the cycloheptatriene to the norcaradiene is a disrotatory process under thermal conditions. nih.gov This means that the substituents at the termini of the conjugated system rotate in opposite directions during the ring closure. youtube.com
For a 7-substituted cycloheptatriene, this disrotatory motion dictates the stereochemistry of the resulting norcaradiene. While the 7-(4-ethylphenyl) substituent itself does not create a new stereocenter at the 7-position during this process, any pre-existing stereochemistry in other parts of the molecule would influence the facial selectivity of the ring closure and could lead to diastereomeric norcaradiene products. The stereospecificity of this electrocyclic reaction is a direct consequence of the conservation of orbital symmetry. youtube.com
Influence of Solvent and Temperature on Tautomeric Balance
The position of the cycloheptatriene-norcaradiene equilibrium is also influenced by the surrounding medium and thermal conditions. While extensive studies on the solvent effects for this compound are not available, general trends indicate that the tautomeric balance can be sensitive to solvent polarity. nih.govnih.gov More polar solvents may favor the tautomer with the larger dipole moment.
Temperature has a pronounced effect on both the rate of interconversion and the position of the equilibrium. Variable-temperature NMR spectroscopy is a powerful tool for studying these dynamics. researchgate.net At higher temperatures, the rate of interconversion between the cycloheptatriene and norcaradiene forms increases, often leading to time-averaged NMR spectra. Upon cooling, the equilibrium may shift, and if the interconversion becomes slow enough on the NMR timescale, separate signals for each tautomer may be observed. The thermodynamic parameters for the isomerization, such as the enthalpy (ΔH°) and entropy (ΔS°) of the reaction, can be determined from the temperature dependence of the equilibrium constant.
Pericyclic Reactions and Rearrangements
The conjugated π-system of this compound makes it a versatile substrate for various pericyclic reactions, including electrocyclic reactions and cycloadditions.
Electrocyclic Ring Opening and Closing Reactions
The valence isomerization between this compound and its norcaradiene tautomer is a prime example of a thermally allowed 6π-electron electrocyclic reaction. wikipedia.org Under thermal conditions, the ring closure of the cycloheptatriene to the norcaradiene proceeds via a disrotatory motion of the termini of the hexatriene system. youtube.commasterorganicchemistry.com Conversely, the reverse reaction, the ring-opening of the norcaradiene to the cycloheptatriene, is also a disrotatory process under thermal conditions.
Under photochemical conditions, the selection rules for electrocyclic reactions are reversed. For a 6π-electron system, photochemical activation would lead to a conrotatory ring closure or opening. masterorganicchemistry.com This change in stereochemical outcome is due to the promotion of an electron to a higher energy molecular orbital with different symmetry properties.
[2+4] and [6+2] Cycloaddition Pathways
This compound and its norcaradiene tautomer can participate in cycloaddition reactions, acting as either a 2π, 4π, or 6π component.
The norcaradiene tautomer, possessing a conjugated diene system, can readily undergo [4+2] cycloaddition reactions (Diels-Alder reactions) with suitable dienophiles. researchgate.net In this pathway, the norcaradiene acts as the 4π component, and the dienophile provides the 2π component to form a new six-membered ring. The reactivity in this mode is highly dependent on the concentration of the norcaradiene tautomer in the equilibrium.
The cycloheptatriene tautomer itself can participate in cycloaddition reactions. As a 6π-electron system, it can undergo [6+2] cycloadditions with 2π components. nih.gov These reactions are often promoted by transition metals. For example, chromium(0)-promoted [6π+2π] cycloadditions of cycloheptatriene with allenes have been reported. youtube.com
Furthermore, the cycloheptatriene can also act as a 2π or 4π component in cycloadditions. For instance, it can undergo [2+4] cycloadditions where one of its double bonds acts as the 2π component reacting with a 4π diene.
The competition between these different cycloaddition pathways is influenced by the reaction conditions, the nature of the reaction partner, and the position of the cycloheptatriene-norcaradiene equilibrium.
Sigmatropic Rearrangements Involving the Cycloheptatriene Ring
The cyclohepta-1,3,5-triene (tropilidene) ring system is well-known for undergoing thermally induced sigmatropic rearrangements. These uncatalyzed, intramolecular pericyclic reactions involve the migration of a σ-bond across a π-system. For 7-substituted cycloheptatrienes, such as this compound, the most prominent of these are nih.govnih.gov and nih.govrsc.org hydrogen shifts.
According to the Woodward-Hoffmann rules, nih.govnih.gov sigmatropic hydrogen shifts are thermally allowed to proceed suprafacially, meaning the hydrogen atom remains on the same face of the π-system throughout the migration. This process involves a 6-electron Hückel topology transition state and is a common isomerization pathway in cycloheptatrienes, leading to the relocation of substituents around the ring. uh.edustereoelectronics.orglibretexts.org In contrast, nih.govrsc.org hydrogen shifts are predicted to be thermally allowed only if they proceed in an antarafacial manner, where the hydrogen atom transfers from the top face to the bottom face of the π-system (a Möbius topology transition state). uh.eduwikipedia.org While sterically feasible in flexible open-chain systems, this is more constrained in the cycloheptatriene ring. Consequently, nih.govnih.gov shifts are generally kinetically favored over nih.govrsc.org shifts. ic.ac.uk
Computational studies on 7-substituted cycloheptatrienes have provided further insight. For instance, calculations on 1,3,5-cycloheptatriene (CHT) have shown a significant energy barrier for the unimolecular nih.govnih.gov hydrogen shift (ΔU‡ = +37.5 kcal/mol), suggesting that at higher concentrations, bimolecular pathways involving cycloaddition dimers might offer alternative routes. acs.orgnih.gov
Another type of rearrangement observed in bicyclic systems containing a cycloheptatriene is the "walk rearrangement," which is a formal [1,n] sigmatropic shift of a divalent group. wikipedia.org This occurs when the cycloheptatriene undergoes an electrocyclic ring-closing to its norcaradiene valence tautomer, followed by a nih.govnih.gov alkyl shift and subsequent ring-opening. wikipedia.org
Metal-Catalyzed Transformations and Organocatalysis
The reactivity of the cycloheptatriene core can be profoundly influenced and controlled by the use of metal catalysts or by its conversion to the tropylium (B1234903) ion for organocatalytic applications.
While 7-aryl cycloheptatrienes can undergo retro-Buchner reactions to generate arylcarbenes under gold(I) catalysis, their 7-alkynyl analogues react differently, typically via 6-endo-dig cycloisomerization pathways. nih.govacs.org However, research has shown that rhodium(II) catalysis provides a distinct reaction pathway. The use of Rh(II) catalysts successfully promotes a decarbenation reaction, extruding benzene (B151609) and generating a rhodium(II)-alkynylcarbene intermediate. nih.govthieme-connect.com This reactive species can then be trapped by various alkenes to afford synthetically valuable alkynylcyclopropanes. nih.govacs.orgresearchgate.net This method circumvents the problematic side reactions observed with other Lewis acid catalysts. nih.gov
The divergent reactivity of 7-alkynyl cycloheptatrienes under Rh(II) versus Au(I) catalysis has been elucidated through a combination of experimental studies and Density Functional Theory (DFT) calculations. nih.govacs.org With gold(I) catalysts, the system behaves as a 1,6-enyne, leading to indene (B144670) products through a 6-endo-dig cyclization. nih.gov
In contrast, the Rh(II)-catalyzed pathway proceeds via a rate-limiting decarbenation (a retro-Buchner reaction) to form a rhodium(II)-alkynylcarbene. acs.orgthieme-connect.com This electrophilic carbene is then efficiently intercepted by an alkene substrate to yield the corresponding alkynylcyclopropane. DFT calculations have provided a detailed mechanistic picture that explains this unique chemoselectivity displayed by rhodium(II) complexes. acs.org The cis-diastereoselectivity often observed in the cyclopropanation step has been rationalized by the presence of attractive noncovalent interactions between the two organic fragments in the transition state. acs.org
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. unistra.frlibretexts.org While specific studies on this compound are not prevalent, its derivatives are excellent candidates for such transformations. For a cross-coupling reaction to occur, a suitable functional group, typically a halide (Br, I) or a triflate, is required on one of the coupling partners.
A derivative such as 7-(4-bromo-2-ethylphenyl)cyclohepta-1,3,5-triene could readily participate in a variety of palladium-catalyzed reactions. The general mechanism for these reactions involves a catalytic cycle of three main steps:
Oxidative Addition: The low-valent Pd(0) catalyst inserts into the aryl-halide bond.
Transmetalation: The organic group from a second coupling partner (e.g., an organoboron reagent in Suzuki coupling or an organotin reagent in Stille coupling) is transferred to the palladium center.
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst. mdpi.commdpi.com
These reactions would allow for the synthesis of a vast array of more complex molecules by appending new substituents to the ethylphenyl ring.
The this compound molecule can serve as a precursor to a potent organocatalyst. Through hydride abstraction from the C7 position, the non-aromatic cycloheptatriene ring is converted into the planar, aromatic 7-(4-Ethylphenyl)tropylium cation. This stable carbocation is highly electrophilic and can function as an effective organic Lewis acid catalyst, promoting a variety of chemical transformations. nih.gov
The tropylium ion's utility as a catalyst stems from its ability to activate substrates, often outperforming traditional metal catalysts in terms of yield, milder conditions, and functional group tolerance. nih.gov The proposed catalytic mechanism often involves the tropylium ion coordinating to an oxygen or nitrogen center on a substrate, thereby increasing the electrophilicity of an adjacent atom and facilitating nucleophilic attack. rsc.org For example, tropylium salts have been shown to catalyze hydroboration reactions, where the mechanism is initiated by hydride abstraction from pinacolborane by the tropylium ion. acs.orgchemrxiv.org They have also been used to activate carboxylic acids for direct amidation. rsc.org
Rhodium(II)-Catalyzed Decarbenation Reactions of 7-Alkynyl Cycloheptatrienes as Analogues
Oxidation and Reduction Chemistry
The redox chemistry of this compound is dominated by the distinct properties of the seven-membered ring.
Oxidation: The most significant oxidation reaction of cycloheptatriene and its derivatives is the removal of a hydride ion (H⁻) from the C7 methylene (B1212753) bridge. echemi.comstackexchange.com This process results in the formation of the corresponding tropylium cation. The immense thermodynamic driving force for this reaction is the formation of a stable, 6-π-electron aromatic system that satisfies Hückel's rule. wikipedia.org This transformation can be achieved using various oxidizing agents, such as phosphorus pentachloride or trityl salts, or through photoinduced electron transfer. rsc.orgencyclopedia.pub The resulting 7-(4-Ethylphenyl)tropylium ion is a stable, isolable salt.
Reduction: The reduction of the cycloheptatriene ring can also be achieved through several methods. Treatment with alkali metals (like sodium) in liquid ammonia (B1221849) can lead to the formation of cycloheptadienyl anions. researchgate.net Subsequent protonation of this anion can yield a mixture of 1,3- and 1,4-cycloheptadiene (B11937353) isomers. researchgate.net Using a stoichiometric excess of the reducing agent can further reduce the ring to cycloheptene (B1346976). researchgate.net Catalytic hydrogenation over transition metal catalysts (e.g., Pd, Pt) is another common method for reducing the double bonds, which can ultimately lead to the fully saturated cycloheptane (B1346806) derivative. Additionally, the tropylium cation can be reduced back to cycloheptatriene using hydride reagents like lithium aluminum hydride. wikipedia.org
Generation of Tropylium Cation from 7-Substituted Cycloheptatrienes
The transformation of a 7-substituted cycloheptatriene to a tropylium cation is a cornerstone of its chemistry, driven by the formation of a stable, planar, 6π-electron aromatic system that conforms to Hückel's rule. wikipedia.orgnih.gov This conversion is typically achieved through a hydride abstraction reaction from the sp³-hybridized C7 carbon of the cycloheptatriene ring.
The general mechanism involves the attack of a hydride abstracting agent on the hydrogen atom at the 7-position. Reagents such as triphenylcarbenium (trityl) salts, particularly triphenylcarbenium tetrafluoroborate (B81430) (Ph₃C⁺BF₄⁻), are highly effective for this purpose. researchgate.net The trityl cation is a bulky and reactive carbocation that readily abstracts a hydride ion to form the stable triphenylmethane, thereby facilitating the formation of the tropylium cation. researchgate.net
In the case of this compound, the reaction proceeds as follows: The triphenylcarbenium cation abstracts the hydride from the C7 position, leading to the formation of the 7-(4-ethylphenyl)tropylium cation and triphenylmethane. The presence of the 4-ethylphenyl substituent at the 7-position is expected to influence the rate of this reaction. The ethyl group is an electron-donating group, which can stabilize the developing positive charge on the tropylium ring through inductive and hyperconjugative effects. This electronic stabilization can facilitate the hydride abstraction process compared to an unsubstituted cycloheptatriene.
| Reactant | Reagent | Product | Byproduct |
| This compound | Triphenylcarbenium tetrafluoroborate (Ph₃C⁺BF₄⁻) | 7-(4-Ethylphenyl)tropylium tetrafluoroborate | Triphenylmethane (Ph₃CH) |
| Cycloheptatriene | Triphenylcarbenium tetrafluoroborate (Ph₃C⁺BF₄⁻) | Tropylium tetrafluoroborate | Triphenylmethane (Ph₃CH) |
Table 1: Generation of Tropylium Cations via Hydride Abstraction
Selective Hydrogenation of the Cycloheptatriene Ring
The selective hydrogenation of the cycloheptatriene ring in a molecule also containing an aromatic phenyl group presents a significant synthetic challenge. The goal is to reduce the double bonds of the seven-membered ring without affecting the benzene ring. The choice between homogeneous and heterogeneous catalysis is critical in achieving this selectivity. ethz.chresearchgate.net
Homogeneous Catalysis:
Homogeneous catalysts, such as Wilkinson's catalyst (RhCl(PPh₃)₃), are known for their high selectivity, often operating under milder conditions than their heterogeneous counterparts. youtube.comyoutube.comlibretexts.org The selectivity of homogeneous catalysts is often governed by steric and electronic factors of the substrate. For this compound, a homogeneous catalyst would likely coordinate to the less sterically hindered double bonds of the cycloheptatriene ring. The bulky 4-ethylphenyl group could direct the catalyst to the opposite side of the ring, influencing the stereochemical outcome of the hydrogenation. It is generally observed that less substituted double bonds are more readily hydrogenated by catalysts like Wilkinson's catalyst. youtube.com This could potentially allow for the partial hydrogenation of the cycloheptatriene ring to a cycloheptadiene or cycloheptene derivative.
Heterogeneous Catalysis:
Heterogeneous catalysts, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), are typically more reactive and less selective. researchgate.net Under standard hydrogenation conditions (e.g., H₂ gas, elevated pressure), these catalysts are likely to reduce both the cycloheptatriene and the phenyl rings, leading to a mixture of products, including (4-ethylcyclohexyl)cycloheptane. Achieving selectivity with heterogeneous catalysts often requires careful control of reaction conditions, such as temperature, pressure, and catalyst loading, or the use of catalyst poisons to moderate reactivity.
The selective hydrogenation of the cycloheptatriene ring to cycloheptane, while leaving the 4-ethylphenyl group intact, would likely require a multi-step process or a highly specialized catalytic system. A possible strategy could involve the protection of the aromatic ring or the use of a catalyst that shows a strong preference for the non-aromatic double bonds of the seven-membered ring.
| Catalyst Type | Catalyst Example | Potential Selectivity | Potential Products |
| Homogeneous | Wilkinson's Catalyst (RhCl(PPh₃)₃) | High for less substituted double bonds of the cycloheptatriene ring | 7-(4-Ethylphenyl)cycloheptene, 7-(4-Ethylphenyl)cyclohepta-1,3-diene |
| Heterogeneous | Palladium on Carbon (Pd/C) | Low; reduction of both rings is likely | (4-Ethylcyclohexyl)cycloheptane, 7-(4-Ethylphenyl)cycloheptane, and other partially hydrogenated products |
Table 2: Potential Outcomes of Selective Hydrogenation
Structural Characterization and Conformational Analysis of 7 4 Ethylphenyl Cyclohepta 1,3,5 Triene
Advanced Spectroscopic Interrogation
Spectroscopic methods are fundamental to elucidating the precise structure of 7-(4-Ethylphenyl)cyclohepta-1,3,5-triene. By combining data from Nuclear Magnetic Resonance (NMR), vibrational spectroscopy (Infrared and Raman), and Mass Spectrometry, a detailed molecular portrait can be assembled.
High-Field and Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule. For this compound, ¹H and ¹³C NMR spectra are predicted to show distinct signals for both the cycloheptatriene (B165957) ring and the ethylphenyl substituent.
The ¹H NMR spectrum of the parent CHT is complex due to the boat conformation and the various coupling constants between protons. aip.org For the 7-(4-ethylphenyl) derivative, the symmetry is lowered, and the signals for the cycloheptatriene ring protons (H1/H6, H2/H5, H3/H4) would be distinct. The proton at the C7 position, bonded to the phenyl ring, would appear as a characteristic signal, likely a triplet, due to coupling with the adjacent vinylic protons. The 4-ethylphenyl group would present a typical AA'BB' system for the aromatic protons and a quartet and triplet for the ethyl group protons.
The ¹³C NMR spectrum would similarly show distinct resonances for each carbon atom. The C7 carbon, being an sp³-hybridized carbon attached to an aromatic ring, would have a chemical shift significantly different from the sp²-hybridized carbons of the triene system.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data are estimated based on known values for cyclohepta-1,3,5-triene aip.org and substituent effects.
| Proton Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity |
| H7 | ~3.5 - 4.0 | t |
| H1, H6 | ~5.2 - 5.6 | m |
| H2, H5 | ~6.1 - 6.5 | m |
| H3, H4 | ~6.6 - 7.0 | m |
| Aromatic (ortho to ethyl) | ~7.2 | d |
| Aromatic (meta to ethyl) | ~7.1 | d |
| -CH₂- (ethyl) | ~2.6 | q |
| -CH₃ (ethyl) | ~1.2 | t |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data are estimated based on known values for cyclohepta-1,3,5-triene aip.org and substituent effects.
| Carbon Assignment | Predicted Chemical Shift (δ) ppm |
| C7 | ~40 - 45 |
| C1, C6 | ~120 - 125 |
| C2, C5 | ~127 - 132 |
| C3, C4 | ~129 - 134 |
| Aromatic (quaternary, C-Et) | ~144 |
| Aromatic (quaternary, C-CHT) | ~142 |
| Aromatic (CH) | ~128 - 130 |
| -CH₂- (ethyl) | ~28 |
| -CH₃ (ethyl) | ~15 |
Infrared and Raman Spectroscopy for Vibrational Fingerprinting
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a unique "fingerprint." pageplace.descispace.com For this compound, the spectra would be characterized by vibrations from the cycloheptatriene ring, the aromatic ring, and the ethyl group.
Key expected vibrational frequencies include:
C-H Stretching: Alkenic C-H stretches from the triene ring would appear above 3000 cm⁻¹, as would the aromatic C-H stretches. Aliphatic C-H stretches from the C7-H and the ethyl group would be observed just below 3000 cm⁻¹.
C=C Stretching: Multiple sharp bands between 1650 and 1500 cm⁻¹ would correspond to the conjugated double bonds of the cycloheptatriene ring and the aromatic ring.
C-H Bending: Various bending (scissoring, wagging, twisting) vibrations for the CH₂ group at C7 and the ethyl group would be present in the 1470-1370 cm⁻¹ region. pageplace.de
Out-of-Plane Bending: Strong bands in the 900-675 cm⁻¹ region would arise from the C-H out-of-plane bending of the triene and the substituted benzene (B151609) ring, which are often characteristic of the substitution pattern.
Raman spectroscopy would complement the IR data, as vibrations that are weak in the IR spectrum (such as symmetric C=C stretches) are often strong in the Raman spectrum.
High-Resolution Mass Spectrometry for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and, consequently, the elemental formula of a compound. nih.gov For this compound, the molecular formula is C₁₅H₁₆.
Calculated Monoisotopic Mass: 196.12520 Da
HRMS would be able to confirm this mass with high accuracy (typically within 5 ppm), unequivocally verifying the molecular formula. The fragmentation pattern in the mass spectrum would also provide structural information. A prominent fragmentation pathway would likely involve the loss of an ethyl group (•C₂H₅, 29 Da) to form a stable C₁₃H₁₁⁺ ion. Another significant peak could correspond to the formation of a substituted tropylium-like cation, a common and stable fragment in the mass spectrometry of cycloheptatrienes. wikipedia.org
X-ray Crystallography of Crystalline Derivatives
Single-crystal X-ray crystallography provides the most definitive structural information, including bond lengths, bond angles, and conformational details in the solid state. mdpi.com While no crystal structure for this compound itself has been reported, analysis of crystalline derivatives would be invaluable.
Should a suitable crystalline derivative be synthesized, X-ray diffraction would be expected to confirm the non-planar boat conformation of the cycloheptatriene ring. nih.gov It would provide precise measurements of the dihedral angles that define the boat shape and would reveal the orientation of the 4-ethylphenyl substituent relative to the seven-membered ring. This orientation (pseudo-axial vs. pseudo-equatorial) is a key conformational feature. Furthermore, the analysis would detail the bond lengths, showing the expected alternation of single and double bonds within the triene system, confirming its non-aromatic character. wikipedia.org
Gas-Phase Structural Probes (Electron Diffraction and Microwave Spectroscopy)
Gas-phase techniques like electron diffraction and microwave spectroscopy are essential for determining molecular structure free from intermolecular forces present in the solid state. Studies on the parent cyclohepta-1,3,5-triene have conclusively shown it adopts a Cₛ symmetry boat conformation in the gas phase. aip.orgacs.org
Gas-Phase Electron Diffraction would determine key structural parameters such as bond lengths and angles. For the 7-(4-ethylphenyl) derivative, this technique could measure the folding angles of the boat-shaped ring and the position of the bulky substituent.
Microwave Spectroscopy measures the rotational transitions of a molecule and is exquisitely sensitive to its geometry and mass distribution. libretexts.org The parent CHT has a known microwave spectrum. researchgate.net The substitution of the 4-ethylphenyl group would significantly alter the molecule's moments of inertia, leading to a completely different set of rotational constants (A, B, C). By analyzing the microwave spectra of different isotopologues (e.g., with ¹³C substitution), a precise gas-phase structure (rₛ structure) could be determined. This would confirm the boat conformation and the preferred orientation of the substituent.
Conformational Preferences and Ring Dynamics (e.g., Boat Conformation)
The cyclohepta-1,3,5-triene ring is not planar; it exists in a flexible boat conformation. aip.orgresearchgate.net This conformation is characterized by a rapid dynamic process known as ring inversion, or a "boat-to-boat" flip, where one boat form inverts into an equivalent mirror-image boat form. researchgate.net
For the unsubstituted CHT, this inversion is very fast at room temperature. However, in this compound, the bulky substituent at the C7 ("stern") position significantly influences this dynamic equilibrium. The substituent can occupy one of two positions: a pseudo-axial position, where it points upwards from the boat, or a pseudo-equatorial position, where it points outwards.
Due to steric hindrance, the conformer with the large 4-ethylphenyl group in the pseudo-equatorial position is expected to be significantly more stable. The pseudo-axial position would lead to unfavorable steric interactions with the protons at the C3 and C4 positions, analogous to flagpole interactions in cyclohexane (B81311) boat conformations. youtube.comyoutube.com Therefore, at equilibrium, the vast majority of the molecules will exist in the pseudo-equatorial conformation. The energy barrier for the ring inversion would also be affected by the presence of the substituent.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to elucidating the electronic nature of molecules. For 7-(4-Ethylphenyl)cyclohepta-1,3,5-triene, these calculations would focus on the interplay between the seven-membered ring and the aromatic substituent, particularly concerning electron delocalization and stability.
The cyclohepta-1,3,5-triene ring is a classic example of a non-aromatic system. It contains 6 π-electrons, satisfying Hückel's rule (4n+2, where n=1), but the conjugation is interrupted by a saturated sp³-hybridized methylene (B1212753) (CH₂) group, which prevents the molecule from being planar and fully delocalized. stackexchange.com However, the CHT ring exhibits a degree of homoaromaticity, a phenomenon where a saturated center is bypassed to allow for cyclic electron delocalization. Experimental and computational studies have quantified the homoaromatic character of cycloheptatriene (B165957) to be approximately 30% that of benzene (B151609). compchemhighlights.orgnih.gov
The aromaticity of such systems is often assessed using computational indices like the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). tandfonline.comresearchgate.net NICS values are calculated at specific points in space (e.g., the ring center) to probe for magnetic shielding (negative NICS values), which is indicative of aromaticity. HOMA values, on the other hand, are based on geometric parameters (bond lengths) and compare them to an ideal aromatic system.
For this compound, the ethylphenyl substituent would be expected to have a minor electronic influence on the homoaromaticity of the CHT ring compared to the parent molecule. The primary electronic effects would be transmitted through the phenyl group. Computational studies on related cycloheptatriene derivatives show that interactions with cations can induce and enhance aromaticity in the seven-membered ring. tandfonline.comresearchgate.net
Table 1: Representative Aromaticity Indices for Cycloheptatriene-Related Systems
| Compound/System | Method of Assessment | Aromaticity Characterization | Reference |
|---|---|---|---|
| 1,3,5-Cycloheptatriene | 1H NMR Probe & NICS | ~30-33% homoaromatic character relative to benzene | compchemhighlights.orgnih.gov |
| Tropone (B1200060) | 1H NMR Probe & NICS | ~20-24% aromatic character relative to benzene | compchemhighlights.orgnih.gov |
| Tropylium (B1234903) Cation (C₇H₇⁺) | 1H NMR Probe | ~50% aromatic character relative to benzene | nih.gov |
This table is generated based on data for the parent cycloheptatriene and related systems to provide context for the potential properties of this compound.
Molecular orbital (MO) analysis, including the visualization of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. In cycloheptatriene systems, the HOMO and LUMO are typically associated with the π-system of the triene unit. acs.org For this compound, the MO analysis would be more complex, involving the orbitals of both the cycloheptatriene ring and the ethylphenyl substituent.
Natural Bond Orbital (NBO) analysis would provide further insights into bonding by quantifying electron delocalization between filled and vacant orbitals, revealing hyperconjugative interactions that contribute to the molecule's stability. conicet.gov.ar Calculations would likely show significant π-π stacking interactions and delocalization within the phenyl ring and, to a lesser extent, across the triene system of the seven-membered ring. The bond lengths and angles determined by geometry optimization calculations (e.g., using Density Functional Theory, DFT, with a basis set like B3LYP/6-31G(d,p)) would confirm the non-planar, boat-like conformation of the CHT ring and the sp³ character of the C7 carbon. uni-greifswald.de
Mechanistic Studies through Computational Modeling
Computational modeling is indispensable for mapping out reaction mechanisms, identifying transition states, and calculating energy barriers, thereby explaining reaction outcomes and selectivity.
Cycloheptatriene and its derivatives are well-known to undergo pericyclic reactions, such as electrocyclizations and cycloadditions. researchgate.netresearchgate.net A classic example is the equilibrium between cycloheptatriene and its valence isomer, norcaradiene. researchgate.net Computational studies, often employing DFT methods like M06-2X or B3LYP, are used to locate and characterize the transition states (TS) for these reactions. researchgate.netrsc.org A transition state is confirmed by the presence of a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate. researchgate.net
For this compound, computational modeling could characterize the transition states for various cycloaddition reactions (e.g., [6+4] or [4+2] Diels-Alder reactions). researchgate.net The presence of the bulky 4-ethylphenyl group at the C7 position would sterically and electronically influence the geometry and energy of the transition state, likely favoring specific stereochemical outcomes.
In catalyzed reactions, computational models can elucidate the role of the catalyst. For instance, in Lewis acid-catalyzed Diels-Alder reactions, the catalyst coordinates to the dienophile, lowering the LUMO energy and reducing the activation barrier. nih.gov Transition state analysis reveals that catalysis can induce asynchronicity in bond formation. nih.gov Similarly, computational studies on enzyme-catalyzed reactions show that the enzyme active site stabilizes the transition state. elifesciences.org
A complete understanding of a reaction mechanism requires the calculation of the free energy profile along the reaction path. This profile connects reactants, transition states, intermediates, and products, with the highest point on the path determining the reaction rate. Methods like ab initio molecular dynamics (AIMD) combined with metadynamics can be used to explore the free energy surface, which is particularly important for reactions in solution where solvent effects and entropy are critical. nih.goviu.edu
For reactions involving cycloheptatriene, such as the Diels-Alder reaction with maleic anhydride, DFT calculations have been used to construct detailed free-energy diagrams. researchgate.net These diagrams show the relative energies of reactants, the transition state, and the product, providing the activation free energy (ΔG‡).
Table 2: Calculated Free Energies for the Diels-Alder Reaction of the Cycloheptatriene (CHT) ⇄ Norcaradiene (NCD) System with Maleic Anhydride
| Species | Relative Free Energy (kcal/mol) |
|---|---|
| CHT + Dienophile | 0.0 |
| NCD + Dienophile | +5.2 |
| TS (CHT) | +24.4 |
| TS (NCD) | +19.2 |
Data adapted from computational studies on the parent cycloheptatriene system. researchgate.net Energies are given in kcal/mol at 298.15 K. The presence of a 7-(4-Ethylphenyl) substituent would alter these values.
By analyzing the reaction path, for instance, through an Intrinsic Reaction Coordinate (IRC) calculation, one can confirm that a calculated transition state correctly connects the reactant and product minima on the potential energy surface. acs.org
Prediction of Spectroscopic Parameters
Quantum chemical calculations are widely used to predict spectroscopic properties, which can then be compared with experimental data to validate both the computational model and the experimental structure determination. Methods like Gauge-Independent Atomic Orbital (GIAO) are commonly used to calculate NMR chemical shifts (¹H and ¹³C). nih.gov
For this compound, DFT calculations could predict its ¹H and ¹³C NMR spectra. The calculated chemical shifts would be expected to reflect the distinct electronic environments of the protons and carbons in the ethyl group, the para-substituted phenyl ring, and the non-equivalent positions on the cycloheptatriene ring. Furthermore, calculations of vibrational frequencies can be used to simulate the infrared (IR) spectrum, aiding in the assignment of experimental absorption bands. conicet.gov.ar The accuracy of these predictions depends heavily on the chosen level of theory and basis set. researchgate.net
Computational Conformational Analysis and Energy Landscapes
Computational and theoretical chemistry provide powerful tools for investigating the three-dimensional structures and dynamic behavior of molecules like this compound. Conformational analysis, in particular, helps in understanding the preferred spatial arrangements of atoms in a molecule and the energy associated with each conformation. The energy landscape is a map of the potential energy of the molecule as a function of its geometry, revealing the most stable conformers (energy minima) and the energy barriers (transition states) between them.
For this compound, the conformational flexibility primarily arises from the non-planar seven-membered cycloheptatriene ring and the rotation of the 4-ethylphenyl substituent. The parent cyclohepta-1,3,5-triene (CHT) is known to exist in a boat-like conformation. aip.orgresearchgate.net The introduction of a bulky 4-ethylphenyl group at the C7 position, which is the sp³-hybridized carbon, is expected to significantly influence the conformational preferences and the energy landscape of the molecule.
Detailed research findings from computational studies on substituted cycloheptatrienes indicate that the substituent at the C7 position can adopt two primary pseudo-conformations: pseudo-axial and pseudo-equatorial. These are not as rigidly defined as in cyclohexane (B81311) systems due to the greater flexibility of the seven-membered ring. The relative stability of these conformers is determined by steric interactions between the substituent and the hydrogen atoms on the cycloheptatriene ring.
Computational methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP4) are commonly employed to investigate the geometries and relative energies of these conformers. researchgate.net These calculations can predict the optimized geometries of the stable conformers and the transition states connecting them.
While specific experimental or computational studies on the conformational analysis of this compound are not extensively available in the public domain, theoretical principles suggest that the pseudo-equatorial conformation of the 4-ethylphenyl group would be sterically favored over the pseudo-axial conformation. In the pseudo-axial orientation, the bulky substituent would experience greater steric hindrance from the hydrogen atoms at the C1 and C6 positions of the cycloheptatriene ring.
The energy landscape of this compound is also characterized by the potential for ring inversion, where the boat conformation flips into an equivalent boat conformation. This process involves a higher energy transition state. Furthermore, the molecule can undergo a valence tautomerization to its corresponding norcaradiene isomer, a dynamic equilibrium that has been a subject of theoretical interest. researchgate.net
The following interactive data table illustrates the type of results that would be obtained from a computational conformational analysis of this compound, based on theoretical expectations. The energy values are hypothetical and serve to demonstrate the likely energetic differences between the conformers.
| Parameter | Value |
|---|
Applications in Advanced Organic Synthesis and Methodological Development
7-(4-Ethylphenyl)cyclohepta-1,3,5-triene as a Building Block in Complex Molecule Synthesis
The cycloheptatriene (B165957) core, as present in this compound, is a valuable seven-carbon building block for constructing intricate molecular architectures. Its conformational flexibility and dense functionalization potential, arising from its three conjugated π-bonds and the sp³-hybridized methylene (B1212753) group, allow for a variety of chemical transformations. Synthetic chemists can leverage these features to access complex carbocyclic and heterocyclic ring systems that are prevalent in natural products and medicinally relevant compounds.
The synthesis of cycloheptatriene derivatives themselves often involves the Buchner ring expansion reaction, where a carbene adds to an aromatic ring, followed by an electrocyclic ring-opening of the resulting norcaradiene intermediate. researchgate.netwikipedia.org For this compound, this would typically involve the reaction of a carbene with ethylbenzene. The ethylphenyl group not only serves as a synthetic handle for further functionalization but also influences the molecule's solubility and electronic properties, which can be advantageous in multi-step synthetic sequences. Its role as a building block is primarily centered on the diverse reactivity of the seven-membered ring, which can undergo rearrangements, cycloadditions, and transition-metal-mediated transformations to build molecular complexity rapidly.
Development of Novel Synthetic Methodologies Utilizing Cycloheptatriene Reactivity
The distinct reactivity of the cycloheptatriene system has spurred the development of new synthetic methods. The interplay between its cyclic conjugated π-system and the tetrahedral carbon at the 7-position underpins its utility in several modern synthetic strategies.
7-Substituted cycloheptatrienes can function as effective precursors for generating carbenes through a retro-Buchner reaction. This process involves the extrusion of a stable aromatic molecule, which in the case of this compound would be ethylbenzene, to generate a carbene. This transformation is often catalyzed by transition metals like gold or rhodium and provides a safe and accessible alternative to traditional, often hazardous, diazo compounds for carbene generation. rsc.org
The resulting carbene is a highly reactive intermediate that can participate in a variety of synthetically useful transformations, including:
Cyclopropanation: Addition to alkenes to form cyclopropane (B1198618) rings, a common motif in bioactive molecules.
C-H Insertion: Insertion into carbon-hydrogen bonds to form new C-C bonds, enabling the functionalization of unactivated C-H bonds.
This methodology allows the 7-substituted cycloheptatriene to act as a stable, storable source of a transient carbene species, with the specific substituent influencing the properties and subsequent reactivity of the generated carbene.
Table 1: Selected Metal Catalysts for Carbene Generation from Cycloheptatriene Derivatives
| Catalyst | Typical Reaction | Reference |
|---|---|---|
| Gold(I) Complexes | Retro-Buchner Reaction, Cyclopropanation | acs.org |
| Rhodium(II) Complexes | Buchner Reaction, C-H Insertion | researchgate.net |
| Copper(I) Iodide | Cyclopropanation from diazo precursors | nih.gov |
The conjugated system of cyclohepta-1,3,5-triene allows it to participate in various cycloaddition reactions. It can act as a 4π component (diene) in Diels-Alder [4+2] reactions or as a 6π component (triene) in [6+2] and [6+4] cycloadditions. wikipedia.org This reactivity provides a powerful tool for the rapid construction of bicyclic and more complex polycyclic systems.
Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation, are highly valued for their efficiency and atom economy. nih.govbeilstein-journals.org The cycloheptatriene moiety can be incorporated into MCRs, where its diverse cycloaddition capabilities can be exploited to generate significant molecular complexity in one pot. For instance, a reaction could be designed where this compound reacts with a dienophile and another component in a tandem sequence. The 4-ethylphenyl group can sterically and electronically influence the regioselectivity and stereoselectivity of these cycloadditions. One-pot syntheses involving the tropylium (B1234903) cation, derived from cycloheptatriene, have been used to create complex aniline (B41778) derivatives. researchgate.net
Table 2: Cycloaddition Reactions Involving the Cycloheptatriene Scaffold
| Reaction Type | π-Electrons (CHT) | Reactant Partner | Product Type |
|---|---|---|---|
| Diels-Alder | 4π (as diene) | Dienophile (e.g., Maleic Anhydride) | Bicyclic adduct |
| [6+2] Cycloaddition | 6π (as triene) | Alkyne, Alkene | Bicyclo[4.2.1]nonatriene derivatives |
| [6+4] Cycloaddition | 6π (as triene) | Diene | Fused ring systems |
Role as a Chiral Auxiliary or Ligand Precursor
The C7 position of this compound is a prochiral center. If synthesized or resolved into a single enantiomeric form, this molecule can serve as a chiral building block or precursor to chiral ligands for asymmetric catalysis. Asymmetric synthesis is crucial for producing enantiomerically pure pharmaceuticals and agrochemicals.
Cycloheptatriene and its derivatives are well-established ligands in organometallic chemistry, capable of coordinating to transition metals in various modes (hapticities), such as η²-alkene, η⁴-diene, and η⁶-triene coordination. wikipedia.org The resulting metal complexes have applications in catalysis and materials science. An enantiopure this compound could be used to synthesize chiral metal complexes. These complexes could then act as catalysts for asymmetric transformations, where the stereochemical information from the ligand is transferred to the product of the reaction. The ethylphenyl substituent would play a key role in modulating the electronic and steric environment of the metal center, thereby influencing the catalyst's activity and enantioselectivity.
Functional Materials Precursors
The unique electronic structure of the cycloheptatriene ring makes it an interesting candidate for the development of novel functional materials. The ability of the cycloheptatriene system to interact with transition metals, undergo ring-opening or polymerization reactions, and its responsive electronic nature can be exploited in materials science. acs.org
Derivatives like this compound could serve as monomers or precursors for polymers with interesting optical or electronic properties. The conjugated π-system can be extended through polymerization, potentially leading to conductive or semi-conductive materials. Furthermore, the ability to form the stable, aromatic tropylium cation by hydride abstraction from the C7 position introduces a redox-switchable element. wikipedia.orgnih.gov This property could be utilized in the design of responsive materials, sensors, or molecular switches where the electronic state of the material can be altered by chemical or electrochemical stimuli. The 4-ethylphenyl group can enhance the solubility of such materials in common organic solvents, facilitating their processing and characterization.
Future Research Directions and Emerging Challenges
Development of Highly Stereoselective and Enantioselective Syntheses of 7-Substituted Cycloheptatrienes
The synthesis of 7-substituted cycloheptatrienes with high levels of stereocontrol remains a formidable challenge in organic chemistry. The development of methods that can selectively produce a single stereoisomer of compounds like 7-(4-Ethylphenyl)cyclohepta-1,3,5-triene is of paramount importance, as the biological activity and material properties of such molecules are often dependent on their three-dimensional structure.
Future research in this area will likely focus on the design and application of novel chiral catalysts for asymmetric transformations. Rhodium-catalyzed enantioselective 1,4-addition of arylboronic acids to enones has emerged as a promising strategy for the construction of chiral seven-membered rings. rsc.org Adapting such methodologies to the synthesis of 7-aryl-cycloheptatrienes could provide a direct and efficient route to enantiomerically pure materials. Furthermore, cascade reactions that create multiple stereocenters in a single step are highly desirable for improving synthetic efficiency. beilstein-journals.org
Table 1: Comparison of Potential Stereoselective Synthetic Strategies
| Synthetic Strategy | Potential Advantages | Potential Challenges |
| Chiral Transition Metal Catalysis | High enantioselectivity, broad substrate scope. | Catalyst cost and sensitivity, optimization of reaction conditions. |
| Organocatalysis | Metal-free, environmentally benign, readily available catalysts. | Lower catalytic activity for some transformations, potential for side reactions. |
| Chiral Auxiliary-Mediated Synthesis | High diastereoselectivity, reliable and well-established methods. | Requires additional steps for auxiliary attachment and removal. |
| Biocatalysis | Excellent enantioselectivity and stereospecificity, mild reaction conditions. | Limited substrate scope, enzyme stability and availability. |
The successful development of these synthetic strategies will not only provide access to enantiopure this compound but also pave the way for the synthesis of a wide range of structurally diverse and biologically active 7-substituted cycloheptatrienes.
Exploration of Novel Catalytic Transformations Involving the Cycloheptatriene (B165957) Core
The cycloheptatriene moiety is a versatile platform for a variety of chemical transformations due to its unique electronic structure, which includes a conjugated π-system. wikipedia.orgstackexchange.com Future research will undoubtedly focus on uncovering new catalytic reactions that exploit the reactivity of the cycloheptatriene core in this compound.
One promising area of investigation is the use of transition metal catalysts to mediate novel cycloaddition reactions. mdpi.com The cycloheptatriene ring can participate in [6π + 2π] and [4π + 2π] cycloadditions, leading to the formation of complex polycyclic structures. mdpi.com The development of new catalytic systems that can control the regioselectivity and stereoselectivity of these reactions will be a key focus. Furthermore, the activation of C-H bonds within the cycloheptatriene ring by transition metal catalysts could open up new avenues for the functionalization of this scaffold.
The unique ability of the cycloheptatriene to form a stable tropylium (B1234903) cation upon hydride abstraction also presents opportunities for novel catalytic transformations. wikipedia.orgbartleby.com Research into catalytic methods for the generation and subsequent reaction of the corresponding 4-ethylphenyl-substituted tropylium ion could lead to the development of new synthetic methodologies.
Integration into Flow Chemistry and Automated Synthesis Platforms
The integration of the synthesis of this compound and its derivatives into flow chemistry and automated synthesis platforms represents a significant step towards more efficient, reproducible, and scalable chemical production. wikipedia.org These technologies offer numerous advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and the ability to rapidly screen and optimize reaction conditions. illinois.edu
Future research will focus on developing robust and reliable flow-based synthetic routes to 7-substituted cycloheptatrienes. This will involve the adaptation of existing batch chemistries to continuous flow conditions, as well as the development of novel flow-specific transformations. The use of immobilized catalysts and reagents will be crucial for the development of truly continuous and sustainable synthetic processes.
Automated synthesis platforms, which combine robotics with artificial intelligence, have the potential to revolutionize the discovery and development of new cycloheptatriene-based molecules. youtube.com These platforms can autonomously design, execute, and analyze chemical reactions, allowing for the rapid exploration of vast chemical spaces. illinois.edu The application of these technologies to the synthesis of this compound and its analogues could accelerate the discovery of new materials with tailored properties.
Advanced Computational Design of New Cycloheptatriene-Based Molecules with Desired Reactivity
Computational chemistry and molecular modeling are becoming increasingly powerful tools for the design and discovery of new molecules with specific properties. rsc.org In the context of this compound, computational methods can be used to predict its reactivity, understand its electronic structure, and guide the design of new derivatives with enhanced performance characteristics.
Future research in this area will likely involve the use of quantum mechanical calculations to study the reaction mechanisms of catalytic transformations involving the cycloheptatriene core. This will provide valuable insights into the factors that control the selectivity of these reactions and aid in the design of more efficient catalysts. Molecular dynamics simulations can be employed to study the conformational behavior of 7-substituted cycloheptatrienes and to predict their interactions with biological targets or material interfaces.
The use of machine learning and artificial intelligence in conjunction with computational chemistry will enable the high-throughput screening of virtual libraries of cycloheptatriene derivatives, accelerating the identification of lead compounds for various applications. This data-driven approach to molecular design has the potential to significantly reduce the time and cost associated with the development of new materials and pharmaceuticals.
Q & A
Basic Research Questions
Q. What established synthetic protocols are available for preparing 7-(4-Ethylphenyl)cyclohepta-1,3,5-triene, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic addition of organometallic reagents (e.g., 4-ethylphenylethynylmagnesium bromide) to tropylium tetrafluoroborate. Key steps include:
- Reaction Setup : Conducted under inert atmosphere (argon) in anhydrous THF with LiCl as an additive to stabilize intermediates.
- Stoichiometry : Use 1.2 equivalents of Grignard reagent relative to tropylium salt to minimize side reactions.
- Quenching : Terminate the reaction with saturated NH₄Cl, followed by extraction with diethyl ether.
- Purification : Silica gel chromatography with hexane/ethyl acetate gradients (95:5 to 85:15) isolates the product. Yield optimization requires strict moisture and oxygen exclusion .
Q. How can NMR spectroscopy confirm the structure and purity of this compound?
- Methodological Answer :
- 1H NMR Analysis : Key signals include aromatic protons (δ 7.30–7.10 ppm for the ethylphenyl group) and cycloheptatriene protons (δ 6.85–6.50 ppm with coupling constants J ≈ 9.8 Hz, confirming conjugation). Integration ratios must match expected proton counts (e.g., 5 aromatic protons from the ethylphenyl group).
- 13C NMR : Look for sp² carbons (δ 125–140 ppm) and aliphatic carbons from the ethyl group (δ 15–25 ppm). Discrepancies in splitting patterns may indicate impurities or incomplete reaction .
Advanced Research Questions
Q. What challenges arise when analyzing adsorption behavior of this compound on indoor surfaces, and how can they be addressed?
- Methodological Answer :
- Experimental Design : Combine quartz crystal microbalance (QCM) gravimetry (ng/cm² sensitivity) with infrared reflection-absorption spectroscopy (IRRAS) to track mass changes and binding modes (e.g., π-π interactions on silica surfaces).
- Data Contradictions : Langmuir isotherm models may fail to explain multilayer adsorption observed at high humidity (50% RH). Use fractal kinetic models to account for surface heterogeneity and non-uniform binding sites .
Q. How can computational methods resolve discrepancies in predicted vs. observed reactivity of this compound?
- Methodological Answer :
- DFT Modeling : At the B3LYP/6-31G(d) level, calculate HOMO-LUMO gaps to predict electrophilic attack sites. Compare with experimental bromination outcomes (e.g., using N-bromosuccinimide in CCl₄).
- Transition State Analysis : Geometry-optimized simulations reveal steric hindrance from the ethyl group, which may redirect reactivity from computational predictions. Incorporate solvent effects via polarizable continuum models (PCM) for accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
